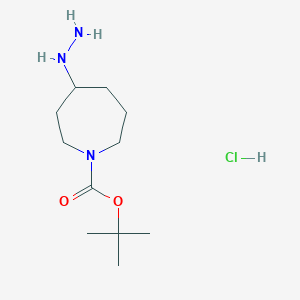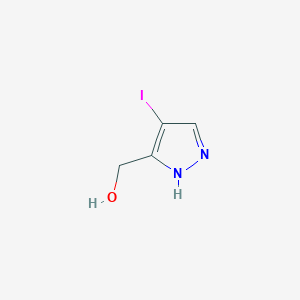![molecular formula C11H14N4O B2913097 [2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol CAS No. 1697407-08-1](/img/structure/B2913097.png)
[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrazole ring is substituted with two methyl groups and one methanol group, while the pyrimidine ring is substituted with one methyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring and a pyrimidine ring, both of which are heterocyclic aromatic rings containing nitrogen atoms . The 3,5-dimethylpyrazol-1-yl group indicates that the pyrazole ring is substituted at the 3 and 5 positions with methyl groups and at the 1 position with a methanol group . The 6-methylpyrimidin-4-yl group indicates that the pyrimidine ring is substituted at the 6 position with a methyl group .Wissenschaftliche Forschungsanwendungen
Catecholase Activity and Coordination Chemistry
The compound’s ligand properties make it intriguing for coordination chemistry. Researchers have synthesized multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands by alkylation of pyrazoles with poly(bromomethyl). These ligands exhibit interesting properties:
- Synthesis : The ligands were synthesized using an alkylation process with poly(bromomethyl) and t-BuOK/THF .
- Catecholase Activity : In situ complexes of these ligands can oxidize catechol substrates. For instance, complex L1/Cu(CH3COO)2 shows the highest activity, converting catechol to its corresponding quinone .
Antitumor Activity
EN300-7435011 has demonstrated marked antitumor activity against various cell lines, with IC50 values ranging from 5.00 to 32.52 μM .
Glutathione Peroxidase-Like Activity
The compound’s glutathione peroxidase-like catalytic activity was studied in a model system. Reduction of hydrogen peroxide with dithiothreitol (DTT red) in the presence of an organoselenium compound was investigated using 1H NMR spectroscopy .
Ethylene Oligomerization Catalyst Precursors
Ionic Ni(II) complexes based on EN300-7435011 ligands have been synthesized. These complexes play a role in ethylene oligomerization. For example, [NiL2(CH3CN)2]2+ [NiBr3(PPh3)]2− and [NiL2Br]+ [NiBr3(PPh3)]− exhibit interesting properties .
Wirkmechanismus
Target of Action
This compound is a derivative of 3,5-dimethylpyrazole , which is known to be a precursor to a variety of ligands widely studied in coordination chemistry . .
Mode of Action
It’s known that certain derivatives of 3,5-dimethylpyrazole exhibit glutathione peroxidase-like catalytic activities . These compounds can reduce hydrogen peroxide in the presence of an organoselenium compound . The catalytic reaction proceeds through a selenoxide intermediate
Biochemical Pathways
Given its potential glutathione peroxidase-like activity , it may be involved in the glutathione metabolism pathway. Glutathione peroxidase plays a crucial role in protecting the organism from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Result of Action
If it indeed exhibits glutathione peroxidase-like activity , it could potentially protect cells from oxidative damage by neutralizing harmful peroxides. This could have implications for various health conditions related to oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer .
Eigenschaften
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-5-10(6-16)13-11(12-7)15-9(3)4-8(2)14-15/h4-5,16H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSYEESCWBPCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol | |
CAS RN |
1697407-08-1 |
Source


|
| Record name | [2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)


![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913020.png)


![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)



![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)
![N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2913034.png)
![3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2913035.png)